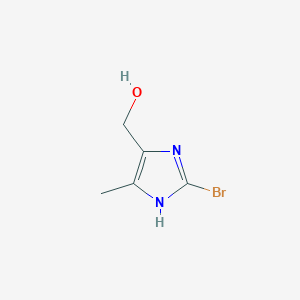
2-Bromo-4-methyl-1H-imidazole-5-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-methyl-1H-imidazole-5-methanol is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their versatility and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of bromine and methyl groups in the structure of this compound makes it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methyl-1H-imidazole-5-methanol typically involves the bromination of 4-methyl-1H-imidazole-5-methanol. One common method includes the addition of bromine (Br2) to a solution of 4-methyl-1H-imidazole-5-methanol in acetic acid. The reaction is carried out at room temperature, and the product is isolated by filtration and washing with water .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-methyl-1H-imidazole-5-methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction Reactions: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and alkyl halides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.
Major Products Formed
Substitution Reactions: Products include 2-azido-4-methyl-1H-imidazole-5-methanol, 2-thiocyanato-4-methyl-1H-imidazole-5-methanol, and various alkylated derivatives.
Oxidation Reactions: Products include 2-bromo-4-methyl-1H-imidazole-5-carboxylic acid and 2-bromo-4-methyl-1H-imidazole-5-aldehyde.
Reduction Reactions: Products include 2-bromo-4-methyl-1H-imidazoline-5-methanol.
Applications De Recherche Scientifique
2-Bromo-4-methyl-1H-imidazole-5-methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-methyl-1H-imidazole-5-methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity to molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1H-imidazole: Lacks the methyl and hydroxymethyl groups, making it less versatile in certain reactions.
4-Methylimidazole-5-methanol: Lacks the bromine atom, which reduces its reactivity in substitution reactions.
2-Bromo-1-methyl-1H-imidazole: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
2-Bromo-4-methyl-1H-imidazole-5-methanol is unique due to the presence of both bromine and hydroxymethyl groups, which enhance its reactivity and make it a valuable intermediate in various synthetic pathways. Its versatility in undergoing different types of chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry.
Propriétés
Formule moléculaire |
C5H7BrN2O |
|---|---|
Poids moléculaire |
191.03 g/mol |
Nom IUPAC |
(2-bromo-5-methyl-1H-imidazol-4-yl)methanol |
InChI |
InChI=1S/C5H7BrN2O/c1-3-4(2-9)8-5(6)7-3/h9H,2H2,1H3,(H,7,8) |
Clé InChI |
BUCAWUCTVAPUNN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(N1)Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




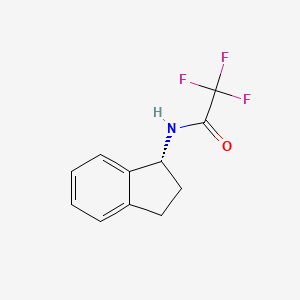
![a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol](/img/structure/B15293675.png)
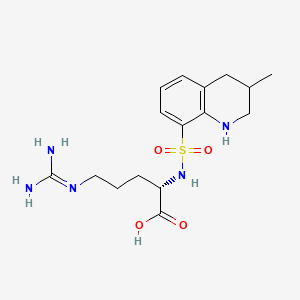
![2-{Imidazo[1,2-a]pyridin-5-yl}ethan-1-amine](/img/structure/B15293681.png)
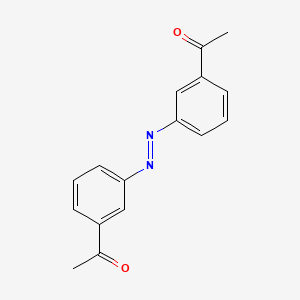
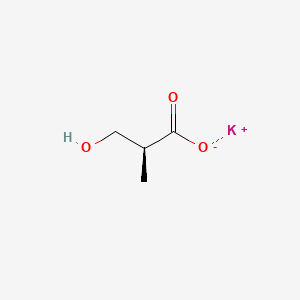
![(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B15293688.png)

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15293709.png)
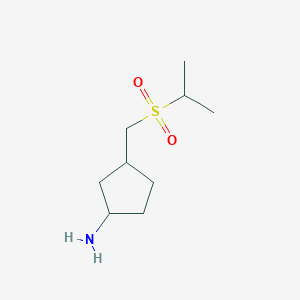
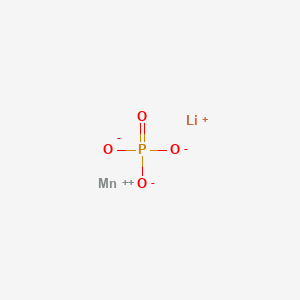
![2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-[4-(methylthio)phenyl]ethyl]acetamide](/img/structure/B15293737.png)
